molecular formula C10H19NO3 B1290695 tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate CAS No. 412278-02-5

tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Cat. No. B1290695
Key on ui cas rn: 412278-02-5
M. Wt: 201.26 g/mol
InChI Key: FXYJNVGRFDRSKS-UHFFFAOYSA-N
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Patent
US09198902B2

Procedure details

To a 30 L reaction kettle was added 4 L dry THF at −10° C. After stirring, to the mixture were added ZnCl2 (118 g, 0.86 mol) and LiCl (402 g, 9.5 mol). After half an hour, to the resulting mixture was slowly added dropwisely a solution of MeMgBr (3 mol/L) in diethyl ether (6.4 L, 19.2 mol). The stirring was continued for half an hour. To the resulting mixture was slowly added a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1600 g, 8.6 mol) in THF dropwisely. After the completion of reaction by HPLC detection, to the system was dropwisely added a saturated NH4Cl solution to quench off the reaction. The reaction was extracted with ethyl acetate. The organic phase was washed with a saturated aqueous NaCl solution, dried over anhydrous sodium sulfate, and evaporated to remove the solvent to produce tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate as a pale-yellow solid (1450 g) in a yield of 83.8%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.4 L
Type
reactant
Reaction Step One
Quantity
1600 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
402 g
Type
reactant
Reaction Step Four
Name
Quantity
118 g
Type
catalyst
Reaction Step Four
Name
Quantity
4 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Li+].[Cl-].C[Mg+].[Br-].[CH2:6](OCC)C.[O:11]=[C:12]1[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13]1.[NH4+].[Cl-]>C1COCC1.[Cl-].[Cl-].[Zn+2]>[OH:11][C:12]1([CH3:6])[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13]1 |f:0.1,2.3,6.7,9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg+].[Br-]
Name
Quantity
6.4 L
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
1600 g
Type
reactant
Smiles
O=C1CN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
402 g
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
118 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Five
Name
Quantity
4 L
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring, to the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 30 L reaction kettle
WAIT
Type
WAIT
Details
After half an hour
WAIT
Type
WAIT
Details
The stirring was continued for half an hour
CUSTOM
Type
CUSTOM
Details
After the completion of reaction by HPLC detection
CUSTOM
Type
CUSTOM
Details
to quench off
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with a saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Name
Type
product
Smiles
OC1(CN(CC1)C(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1450 g
YIELD: PERCENTYIELD 83.8%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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